Penasterone

Description

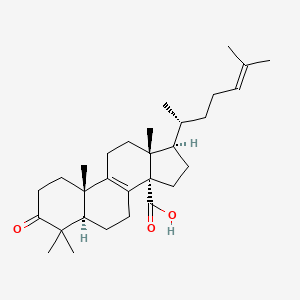

Structure

3D Structure

Properties

Molecular Formula |

C30H46O3 |

|---|---|

Molecular Weight |

454.7 g/mol |

IUPAC Name |

(5R,10S,13R,14S,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-14-carboxylic acid |

InChI |

InChI=1S/C30H46O3/c1-19(2)9-8-10-20(3)21-14-18-30(26(32)33)23-11-12-24-27(4,5)25(31)15-16-28(24,6)22(23)13-17-29(21,30)7/h9,20-21,24H,8,10-18H2,1-7H3,(H,32,33)/t20-,21-,24+,28-,29-,30+/m1/s1 |

InChI Key |

KRBPNFFLXMZLCT-VOMXGJAFSA-N |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C(=O)O |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C(=O)O |

Synonyms |

penasterone |

Origin of Product |

United States |

Isolation and Production Methodologies

Identification of Natural Sources: Marine Sponges (e.g., Penares incrustans, Penares sp.)

Penasterone (B138657) is a secondary metabolite produced by marine sponges of the genus Penares. Initial discovery and isolation of the compound, along with its analogue acetylpenasterol, were from the Okinawan marine sponge Penares incrustans nih.gov. Further research has identified other species within this genus as sources of this compound.

Notably, a specimen of Penares sp., collected from Vietnamese waters, was also found to be a rich source of this compound and other related triterpenoids acs.orgresearchgate.net. These sponges represent the primary natural sources from which this compound is currently obtained. The process begins with the collection of the sponge biomass, which is then subjected to extraction procedures to isolate its chemical constituents.

Advanced Extraction and Purification Techniques for this compound and Analogues

The extraction of this compound from sponge biomass involves separating it from a complex mixture of other natural products. The general approach begins with an ethanolic extract of the sponge material acs.org. Researchers focus on the nonpolar fraction of this initial extract, where this compound and similar triterpenoids are concentrated acs.org.

Chromatography is a fundamental technique for separating the individual compounds within the crude extract. In the case of this compound isolation from Penares sp., a sequential chromatographic process is employed.

The initial separation of the nonpolar fraction is typically performed using column chromatography with stationary phases like Sephadex LH-20 and silica gel acs.org. This step serves to separate the compounds into different fractions based on their size, polarity, and other physical properties. This process resolves the initial complex mixture into simpler fractions, bringing researchers closer to isolating the pure compound.

Following initial column chromatography, the fractions containing this compound undergo further purification to achieve a high degree of purity. High-Performance Liquid Chromatography (HPLC) is the key technique used in the final stages of isolation acs.orgmdpi.com. HPLC utilizes high pressure to pass the solvent and sample mixture through a column packed with a separation material, allowing for very fine separation of molecules.

This method has proven effective in isolating not only the previously known this compound but also several new triterpenoids from the same Penares sp. extract acs.org. The successful isolation of these various compounds from a single source underscores the efficacy of this multi-step chromatographic approach in obtaining high-purity natural products. Before bioassays, compounds are often re-chromatographed using HPLC to confirm their chemical purity mdpi.com.

Table of Compounds Isolated from Penares sp.

Biosynthesis and Biogenetic Considerations

Elucidation of Putative Biosynthetic Pathways to Penasterone (B138657)

The biogenesis of this compound is hypothesized to follow the well-established terpenoid biosynthetic pathway, which is responsible for the synthesis of a vast array of natural products, including sterols and other triterpenoids. researchgate.netmdpi.com The pathway originates from simple five-carbon isoprene (B109036) units, which are assembled into a linear thirty-carbon precursor, 2,3-oxidosqualene (B107256). mdpi.comcore.ac.uk This precursor represents a critical branch point in triterpenoid (B12794562) biosynthesis.

A plausible biosynthetic pathway for this compound and related lanostane (B1242432) triterpenoids isolated from Penares sponges has been proposed. researchgate.netresearchgate.net The key steps are outlined below:

Formation of 2,3-Oxidosqualene: The biosynthesis begins with the assembly of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), via the mevalonate (B85504) (MVA) pathway. mdpi.com These C5 units are sequentially condensed to form the C30 acyclic precursor, squalene (B77637). Squalene then undergoes an epoxidation reaction catalyzed by squalene epoxidase (SQE) to yield 2,3-oxidosqualene. mdpi.com

Cyclization to the Lanostane Scaffold: The crucial step that defines the core structure is the proton-initiated cyclization of 2,3-oxidosqualene. This reaction is catalyzed by a specific oxidosqualene cyclase (OSC), in this case, a lanosterol (B1674476) synthase (LAS)-like enzyme. The enzyme orchestrates a cascade of ring closures to form the characteristic tetracyclic lanostane skeleton, yielding the lanosterol cation, which is then stabilized to form lanosterol or a closely related intermediate. nih.gov

Post-Cyclization Modifications: Following the formation of the fundamental lanostane framework, a series of oxidative modifications, known as tailoring reactions, are believed to occur to produce the final this compound structure. These modifications are responsible for the specific functional groups (such as ketones and hydroxyls) observed on the this compound molecule. These steps are catalyzed by tailoring enzymes, primarily from the cytochrome P450 family. mdpi.commdpi.com For this compound, this would involve oxidation at specific carbon positions on the lanostane ring and side chain.

Investigation of Key Enzymatic Transformations in this compound Production

The production of this compound from its basic metabolic precursors is dependent on a suite of highly specialized enzymes. While the specific enzymes from Penares sp. or its symbionts have not been isolated and characterized, their roles can be inferred from extensive studies on triterpenoid biosynthesis in other organisms. mdpi.comnih.gov The key enzymatic transformations are catalyzed by distinct classes of enzymes. nih.govucm.es

Enzymes are biological catalysts that facilitate specific chemical reactions with high selectivity, operating under mild conditions. seqens.com The main enzyme families implicated in the biosynthesis of this compound are detailed in the table below.

| Enzyme Class | Putative Role in this compound Biosynthesis | Substrate(s) | Product(s) |

|---|---|---|---|

| Squalene Epoxidase (SQE) | Catalyzes the epoxidation of the C2-C3 double bond of squalene. | Squalene, O₂, NADPH | 2,3-Oxidosqualene |

| Oxidosqualene Cyclase (OSC) | Catalyzes the stereospecific cyclization of 2,3-oxidosqualene to form the tetracyclic lanostane skeleton. Specifically, a lanosterol synthase (LAS) type enzyme. mdpi.comnih.gov | 2,3-Oxidosqualene | Lanosterol (or related intermediate) |

| Cytochrome P450 Monooxygenases (CYP450s) | Responsible for post-cyclization oxidative modifications (hydroxylations, oxidations) at specific positions on the triterpenoid backbone to yield the final this compound structure. mdpi.commdpi.com | Lanostane intermediate(s) | Hydroxylated/oxidized intermediates, this compound |

| Dehydrogenases/Reductases | May be involved in the interconversion of hydroxyl and ketone functional groups. | Hydroxylated intermediates | Keto-steroids (e.g., this compound) |

Comparative Biogenesis of this compound and Related Triterpenoid Scaffolds

The immense structural diversity of triterpenoids arises primarily from the action of different oxidosqualene cyclases (OSCs) on the single precursor, 2,3-oxidosqualene. core.ac.uk Each OSC folds the linear substrate in a unique conformation within its active site, guiding the cyclization cascade toward a specific carbocation intermediate that ultimately defines the final carbon skeleton. mdpi.com Gene duplication and subsequent neofunctionalization of OSC genes are considered major evolutionary forces driving this diversification. nih.gov

This compound is built on the tetracyclic lanostane scaffold. This can be compared with other major triterpenoid skeletons, such as the pentacyclic oleanane (B1240867), ursane, and lupane (B1675458) types. core.ac.ukfrontiersin.org

| Triterpenoid Scaffold | Key Generating Enzyme (OSC) | Number of Rings | Example Compound(s) | Key Structural Feature |

|---|---|---|---|---|

| Lanostane | Lanosterol Synthase (LAS) | Tetracyclic | Lanosterol, This compound | Four fused rings with a specific side chain at C-17. nih.gov |

| Oleanane | β-Amyrin Synthase | Pentacyclic | β-Amyrin, Oleanolic Acid | Five fused six-membered rings. nih.gov |

| Ursane | α-Amyrin Synthase | Pentacyclic | α-Amyrin, Ursolic Acid | Five fused six-membered rings, differs from oleanane in methyl group positions on rings D/E. researchgate.net |

| Lupane | Lupeol Synthase | Pentacyclic | Lupeol | Four six-membered rings and one five-membered E-ring with an isopropenyl group. frontiersin.org |

| Dammarane | Dammarenediol-II Synthase | Tetracyclic | Dammarenediol-II, Ginsenosides | Four fused rings, structurally distinct from lanostane, often a precursor to ginsenosides. mdpi.com |

This comparison highlights how the evolution of distinct OSCs enables the production of vastly different molecular architectures from a common starting point, providing the raw material for further enzymatic tailoring and functional diversification.

Exploration of Microbial Symbionts in this compound Biosynthesis

Marine invertebrates, particularly sponges, are known to host dense and diverse communities of microbial symbionts, including bacteria and fungi. nih.govmpg.de There is a growing body of evidence suggesting that many of the bioactive secondary metabolites isolated from these hosts are, in fact, produced by their associated microbes. nih.govcabidigitallibrary.orgmdpi.com This symbiotic relationship is a crucial consideration for the biogenesis of this compound.

Endophytic fungi, which live within the tissues of a host organism without causing disease, are particularly recognized for their ability to synthesize a wide array of bioactive compounds. cabidigitallibrary.orgnih.gov These fungi can possess the complete biosynthetic gene clusters necessary for producing complex molecules. nih.gov Alternatively, they may work in concert with the host, where the metabolic pathways are shared between the host and the symbiont. nih.gov Fungal endophytes can also stimulate the host's own metabolic pathways, leading to an increased production of certain compounds. nih.govcabidigitallibrary.org

Given that this compound is isolated from a marine sponge, it is highly plausible that its true producer is a symbiotic fungus residing within the sponge tissue. The sponge may provide a protected environment and precursor molecules, while the fungus carries out the complex enzymatic steps to synthesize this compound. mpg.defrontiersin.org This would explain the presence of such a complex, terrestrially-associated scaffold like lanostane in a marine organism. Future research involving the separation of the sponge cells from their microbial symbionts and subsequent chemical analysis, or metagenomic analysis of the sponge holobiont, would be necessary to confirm the precise biological origin of this compound.

Chemical Synthesis and Derivatization Strategies

Synthetic Approaches to the Penasterone (B138657) Core Structure

The synthesis of the complex lanostane (B1242432) core, the fundamental framework of this compound, presents a significant challenge to synthetic organic chemists. While a specific total synthesis of this compound has not been extensively documented in publicly available literature, the synthetic strategies for closely related lanostane triterpenoids provide a blueprint for accessing the this compound core.

A common and practical approach to obtaining the lanostane skeleton is through the semi-synthesis from readily available natural precursors, such as lanosterol (B1674476). Lanosterol, which shares the same tetracyclic core as this compound, serves as an ideal starting material. The synthetic transformations would involve a series of oxidation, reduction, and rearrangement reactions to introduce the specific functionalities present in this compound. For instance, the stereocontrolled synthesis of the aglycone of philinopside E, a lanostane-type glycoside, was achieved starting from 24,25-dihydrolanosterol. rsc.org This synthesis involved key steps such as stereoselective reductions of an α,β-unsaturated ketone system and the installation of a double bond at the C7-C8 position. rsc.org

The general biosynthetic pathway of lanostane-type triterpenoids involves the cyclization of squalene (B77637) to form the initial tetracyclic system. nih.govresearchgate.net Synthetic chemists often mimic these biosynthetic pathways in their strategies. For example, the construction of the dienone core and its subsequent elaboration have been key steps in the semi-synthesis of lanostane stereoisomers from lanosterol. nih.gov

Enantioselective and Stereocontrolled Synthesis Efforts

The dense stereochemistry of the this compound molecule, with multiple chiral centers, necessitates highly controlled synthetic methods to ensure the desired stereoisomer is obtained. Enantioselective and stereocontrolled synthesis are paramount in producing biologically active compounds, as different stereoisomers can exhibit vastly different biological activities.

In the synthesis of related complex natural products, stereocontrol is often achieved through various strategies. beilstein-journals.org These include the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions where the existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions. For instance, in the synthesis of the aglycone of philinopside E, the stereoselective reduction of a 2,3-unsaturated-1,4-diketone system was assisted by a tert-butyldimethylsilyloxy group at the C3 position, demonstrating substrate-directed stereocontrol. rsc.org The stereoselective construction of glycosidic bonds is also a critical aspect in the synthesis of related glycosylated triterpenoids. rsc.org

While specific enantioselective total syntheses of this compound are not detailed, the principles applied in the synthesis of other complex terpenes, such as the paeonilactones, highlight the importance of electrophilic lactonization and directed epoxidation reactions in establishing cis stereocenters on a cyclohexane (B81311) system. acs.org Such strategies would be invaluable in any de novo synthesis of the this compound core.

Preparation of this compound Analogues and Derivatives for Structure-Activity Studies

To investigate the structure-activity relationship (SAR) of this compound, the synthesis of a variety of analogues and derivatives is essential. These studies involve systematically modifying different parts of the molecule to understand which functional groups are crucial for its biological activity.

The derivatization of related lanostane triterpenoids has been reported, providing a framework for potential modifications to this compound. For example, a series of lanostane-type triterpenoid (B12794562) N-glycosides were synthesized from lanosterol. nih.gov These modifications involved the introduction of various sugar moieties at specific positions, leading to compounds with altered cytotoxic profiles. nih.gov Another study on seco-lanostane-type triterpenoids involved the derivatization of the main constituent to afford dimethyl esters and amides for SAR studies. acs.orgnih.gov These modifications helped to establish that ester derivatives were more active than the corresponding amides in preliminary biological assays. acs.orgnih.gov

For this compound, potential derivatization could include:

Modification of the side chain: Altering the length and functionality of the aliphatic side chain could influence lipophilicity and interaction with biological targets.

Modification of the tetracyclic core: Introduction or removal of hydroxyl groups, ketones, or double bonds within the ring system could probe the importance of these functionalities for activity. For instance, this compound itself is a ketone analogue of penasterol (B1679222). researchgate.net Another known natural analogue is acetylpenasterol. mdpi.com

Glycosylation: The attachment of various sugar units to the hydroxyl groups of the this compound core could lead to new glycosides with potentially enhanced solubility and altered biological activity, similar to what has been observed for other triterpenoids. nih.gov

A general approach to creating analogues for SAR studies is depicted in the synthesis of various heterocyclic compounds, where different substituents are systematically introduced to probe their effect on biological activity. mdpi.com

Methodologies for Functional Group Manipulation and Chemical Modification

The chemical modification of the this compound molecule relies on a toolbox of organic reactions that allow for the selective manipulation of its functional groups. The presence of ketones, hydroxyl groups, and a complex carbon skeleton in this compound offers multiple sites for chemical modification.

Key methodologies for functional group manipulation applicable to this compound include:

Oxidation and Reduction: The ketone group in this compound can be selectively reduced to a hydroxyl group using various reducing agents, which could lead to the synthesis of penasterol and its stereoisomers. Conversely, hydroxyl groups in precursor molecules can be oxidized to ketones.

Esterification and Amidation: The carboxylic acid or hydroxyl groups on potential precursors or derivatives of this compound can be converted to esters or amides to alter polarity and biological activity. acs.orgnih.gov

Glycosylation: The hydroxyl groups can be glycosylated with various sugar donors to produce triterpenoid saponins. researchgate.net

Rearrangements: Acid-catalyzed rearrangements of epoxide intermediates have been used in the synthesis of lanostane derivatives, allowing for the formation of novel carbon skeletons. cdnsciencepub.com

Cross-coupling Reactions: Modern cross-coupling reactions could be employed to modify the side chain or introduce new carbon-carbon bonds.

The derivatization of triterpenoids often requires specific reagents to enhance their analytical detection, for example, by introducing chromophores for HPLC analysis. researchgate.net While not directly a synthetic strategy for creating bioactive analogues, these techniques highlight the reactivity of the functional groups present in these molecules.

Biological Activities and Mechanistic Elucidation at the Cellular and Molecular Level

Anti-inflammatory and Anti-allergic Mechanisms of Action

Penasterone (B138657), a constituent of the Okinawan marine sponge Penares incrustans, has demonstrated notable anti-inflammatory and anti-allergic potential in preclinical studies. nih.gov The mechanisms underlying these activities involve the direct inhibition of critical steps in the allergic inflammatory cascade.

A pivotal event in the initiation of an immediate hypersensitivity reaction is the degranulation of mast cells, which releases a host of pre-formed inflammatory mediators, including histamine (B1213489). nih.govnih.govaaaai.org Scientific studies have shown that this compound can effectively suppress this process.

In experiments using rat mast cells, this compound was found to inhibit anti-immunoglobulin E (IgE)-induced histamine release in a dose-dependent manner. nih.gov The concentration of this compound required to achieve 50% inhibition (IC50) of this histamine release was determined to be 1.5 µM, highlighting its potency. nih.gov This inhibitory action directly targets the effector phase of the allergic response, preventing the release of a key mediator responsible for allergic symptoms. nih.govfrontiersin.org

Inhibition of Histamine Release by this compound

| Compound | Assay | Cell Type | IC50 (µM) | Source |

|---|---|---|---|---|

| This compound | Anti-IgE-induced histamine release | Rat Mast Cells | 1.5 | nih.gov |

The activation of mast cells is a complex process controlled by intricate intracellular signaling networks that are triggered by the aggregation of high-affinity IgE receptors (FcεRI) on the cell surface. anr.fr Research into this compound's mechanism has revealed that its inhibitory effects extend to the modulation of these critical signaling cascades.

The primary mechanism identified for this compound's anti-allergic action is the inhibition of phospholipase A2 (PLA2) activity. nih.gov PLA2 is a crucial enzyme in the inflammatory pathway, responsible for hydrolyzing membrane phospholipids (B1166683) to release arachidonic acid. nih.govnih.gov By inhibiting PLA2, this compound effectively curtails the availability of this key precursor for the synthesis of other inflammatory mediators. nih.gov This suggests that this compound interferes with the signaling pathway downstream of IgE receptor activation but upstream of the generation of lipid mediators.

The inflammatory response involves the production of a wide array of chemical messengers, including eicosanoids like prostaglandins (B1171923) and leukotrienes, which are synthesized from arachidonic acid. nih.govdirect-ms.org These mediators are responsible for processes such as vasodilation, pain, and the recruitment of other immune cells. direct-ms.org

The demonstrated ability of this compound to inhibit PLA2 activity and the subsequent release of arachidonic acid from rat mast cells provides a clear mechanism for its anti-inflammatory effects. nih.gov By blocking the liberation of arachidonic acid, this compound is understood to prevent the downstream synthesis of potent pro-inflammatory eicosanoids. nih.govnih.gov This action disrupts the amplification of the inflammatory cascade that would otherwise be perpetuated by these lipid mediators. nih.govdirect-ms.org

Neuroprotective Effects and Associated Molecular Pathways

Beyond its anti-allergic properties, this compound has been identified as a potential neuroprotective agent. Studies utilizing lanostane (B1242432) triterpenoids from a Penares sp. marine sponge have demonstrated that this compound can protect neuronal cells from chemically induced toxicity through multiple molecular pathways. nih.govmdpi.com These protective effects were observed in Neuro-2a cells subjected to neurotoxicity induced by paraquat (B189505), a compound known to cause oxidative stress and neuronal damage. nih.govmdpi.comnih.gov

Neuronal cells are particularly susceptible to oxidative damage due to their high rate of oxygen consumption and the high lipid content in their membranes. frontiersin.org Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS), is a key factor in neurodegeneration. researchgate.netnih.gov

This compound has been shown to exert neuroprotective effects through antioxidant-dependent pathways. nih.govmdpi.com Investigations revealed that related lanostane triterpenoids can reduce intracellular ROS levels and mitigate mitochondrial dysfunction in neuronal cells treated with the neurotoxin paraquat. nih.govresearcher.life Furthermore, this compound was found to increase the number of neurites and neurite-bearing cells in the paraquat-treated cell population, indicating a restorative effect on neuronal morphology. nih.govmdpi.com

Neuroprotective Activities of this compound

| Activity | Model System | Observed Effect | Source |

|---|---|---|---|

| Protection against Neurotoxicity | Paraquat-induced toxicity in Neuro-2a cells | Demonstrated protective effects against cell damage | nih.govmdpi.com |

| Promotion of Neurite Outgrowth | Paraquat-treated Neuro-2a cells | Increased the number of neurites and neurite-bearing cells | nih.govmdpi.com |

| Antioxidant Action | Paraquat-treated Neuro-2a cells | Associated with reduction of intracellular ROS and mitochondrial dysfunction | nih.gov |

Cells possess endogenous protective mechanisms, including the heat shock response, which involves the upregulation of heat shock proteins (HSPs). nih.govimrpress.com The 70-kilodalton heat shock protein (Hsp70) is a crucial molecular chaperone that aids in protein folding, prevents protein aggregation, and protects cells from various stressors, including those that lead to apoptosis. nih.govnih.govmdpi.com

The neuroprotective activity of this compound is also linked to antioxidant-independent pathways, specifically the induction of Hsp70. nih.govmdpi.com Studies have shown that treatment with lanostane triterpenoids, including this compound, leads to an increased intracellular level of Hsp70 in Neuro-2a cells. nih.govmdpi.com This upregulation of Hsp70 is believed to play a significant role in the observed neuroprotection, as Hsp70 induction is a known mechanism for enhancing cell survival and mitigating damage from insults like oxidative stress and protein aggregation. nih.govnih.govimrpress.com

Influence on Neurite Morphology and Neuronal Viability in Cellular Models

Research into the neuroactive properties of this compound has demonstrated its potential to influence the morphology and viability of neuronal cells, particularly in the context of neurotoxic stress. A notable study investigated the effects of this compound and related lanostane triterpenoids isolated from a marine sponge of the Penares species on Neuro-2a neuroblastoma cells exposed to the neurotoxin paraquat (PQ).

In this cellular model of neurotoxicity, this compound exhibited significant neuroprotective effects. Treatment with this compound was found to increase the number of neurites, which are the projections from a neuron's cell body that form connections with other neurons. Furthermore, this compound administration led to an increase in the number of cells that bore neurites within the paraquat-treated cell population. This suggests a role for this compound in promoting neuronal integrity and potentially counteracting the degenerative effects of neurotoxins on neuronal structure.

The study highlighted that all the investigated lanostane triterpenoids, including this compound, contributed to an increase in the average number of neurites per cell. This neuritogenic activity is a crucial aspect of neuronal health and regeneration, indicating that this compound could be a molecule of interest for further research into neuroprotective strategies.

Table 1: Effects of this compound on Neurite Outgrowth in Paraquat-Treated Neuro-2a Cells

| Parameter | Observation | Reference |

|---|---|---|

| Number of Neurites | Increased | nih.gov |

| Number of Neurite-Bearing Cells | Increased | nih.gov |

| Average Number of Neurites per Cell | Increased | nih.gov |

Other Investigated Biological Activities (excluding dosage/administration)

Immunomodulatory Properties at the Cellular Level

This compound has been shown to possess immunomodulatory properties, specifically in the context of mast cell degranulation. A study focusing on the anti-allergic potential of compounds from the Okinawan marine sponge Penares incrustans revealed that this compound can inhibit the release of histamine from rat peritoneal mast cells. nih.gov

Histamine is a key mediator of allergic and inflammatory responses, and its release from mast cells is a critical event in the initiation of these cascades. The study demonstrated that this compound dose-dependently inhibited the anti-IgE-induced release of histamine. The concentration of this compound required to achieve 50% inhibition (IC50) was determined to be 1.5 microM. nih.gov

Mechanistically, the inhibitory effect of this compound on histamine release was linked to its ability to suppress the activity of phospholipase A2 (PLA2). nih.gov PLA2 is an enzyme that plays a crucial role in the cellular signaling pathways leading to the release of inflammatory mediators. By inhibiting PLA2, this compound effectively curtails a key step in the process of mast cell activation and subsequent histamine release. This finding underscores the potential of this compound as a modulator of immune responses at the cellular level.

Table 2: Immunomodulatory Activity of this compound

| Activity | Cellular Model | Mechanism of Action | IC50 | Reference |

|---|---|---|---|---|

| Inhibition of Histamine Release | Rat Peritoneal Mast Cells | Inhibition of Phospholipase A2 (PLA2) | 1.5 µM | nih.gov |

Potential as Ecdysteroid Mimicry in Insect Developmental Systems (excluding pest control applications)

Ecdysteroids are steroid hormones that play a critical role in the regulation of molting and metamorphosis in insects. Compounds that mimic the action of ecdysteroids, known as ecdysteroid agonists, can bind to the ecdysone (B1671078) receptor in insects and disrupt their normal development. These mimics can be derived from plants (phytoecdysteroids) or animals (zooecdysteroids).

This compound, being a steroid-like molecule isolated from a marine animal, falls into the potential category of a zooecdysteroid. However, to date, there have been no specific studies investigating the direct effects of this compound on insect cell lines or its binding affinity to the insect ecdysone receptor.

The potential for this compound to act as an ecdysteroid mimic is, therefore, theoretical at this stage and based on its structural similarity to other known ecdysteroids. Research on other marine-derived steroids has revealed a wide range of biological activities, and it is plausible that some of these compounds could interact with insect hormonal systems. Further research, including in vitro binding assays with purified ecdysone receptors and proliferation assays with insect cell lines, would be necessary to determine if this compound exhibits any ecdysteroid-mimicking activity and to what extent it might influence insect developmental processes at a cellular level.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Identification of Pharmacophoric Elements Critical for Penasterone's Bioactivities

The biological activity of ecdysteroids, including This compound (B138657), is intrinsically linked to their ability to bind to and activate the ecdysone (B1671078) receptor (EcR), a nuclear receptor that plays a pivotal role in insect development. nih.gov The key pharmacophoric features essential for this interaction can be identified by analyzing the common structural motifs across active ecdysteroid analogues.

Key Pharmacophoric Features:

Steroid Nucleus: The fundamental tetracyclic steroid core (cyclopentanoperhydrophenanthrene) is the foundational scaffold for receptor binding.

α,β-Unsaturated Carbonyl Group: The 7-en-6-one system in the B-ring is a critical feature for high biological activity. This conjugated system is believed to be essential for receptor activation.

Hydroxyl Groups: The number and spatial arrangement of hydroxyl groups on the steroid nucleus and the side chain significantly influence binding affinity. The 14α-hydroxyl group is considered a crucial element for the activity of most ecdysteroids.

Side Chain: The structure and hydroxylation pattern of the C-17 side chain are vital for modulating the potency of the molecule. Variations in the side chain can lead to significant differences in biological activity.

A pharmacophore model for ecdysteroids typically includes hydrogen bond donors and acceptors corresponding to the hydroxyl groups and the ketone, as well as hydrophobic features representing the steroid skeleton. The spatial arrangement of these features dictates the molecule's ability to fit within the ligand-binding pocket of the EcR.

Comparative SAR Analysis of this compound, Penasterol (B1679222), Acetylpenasterol, and Other Analogues

| Compound | Key Structural Difference from this compound | Impact on Biological Activity (Hypothesized) |

| This compound | - | Reference compound |

| Penasterol | Reduction of the C-6 ketone to a hydroxyl group | A decrease in activity is expected, as the 7-en-6-one system is a key pharmacophoric feature for EcR binding. |

| Acetylpenasterol | Acetylation of one or more hydroxyl groups | A decrease in activity is likely due to the masking of essential hydrogen bonding interactions with the receptor. The bulky acetyl group may also introduce steric hindrance. |

Systematic modifications of the ecdysteroid structure have revealed several general SAR trends that are likely applicable to this compound and its derivatives:

A/B Ring Fusion: A cis-fused A/B ring system (5β-H) is generally required for high activity.

Hydroxylation at C-2, C-3, and C-22: The presence and stereochemistry of hydroxyl groups at these positions are important for receptor interaction.

Side Chain Length and Flexibility: The length and conformation of the side chain play a role in optimizing the interaction with the ligand-binding pocket.

These relationships underscore the precise structural requirements for effective binding to the ecdysone receptor and subsequent biological response.

Computational Modeling and Predictive QSAR Approaches for this compound Derivatives

Computational modeling and QSAR studies are powerful tools for predicting the biological activity of new derivatives and for designing more potent analogues. For ecdysteroids, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been employed to correlate the three-dimensional properties of the molecules with their biological activity. nih.gov

A hypothetical QSAR model for this compound derivatives would likely involve the following steps:

Dataset Compilation: A series of this compound analogues with measured biological activities (e.g., insecticidal activity, EcR binding affinity) would be collected.

Molecular Modeling and Alignment: The 3D structures of the compounds would be generated and aligned based on a common scaffold.

Descriptor Calculation: Steric and electrostatic fields (for CoMFA) or other relevant molecular descriptors would be calculated.

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, would be used to build a model correlating the descriptors with the biological activity. The model's predictive power would be assessed through internal and external validation techniques.

The resulting QSAR models can generate contour maps that visualize the regions around the molecule where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. Such models can guide the rational design of novel this compound derivatives with enhanced biological potency. nih.gov Molecular docking studies, which simulate the binding of a ligand to its receptor, can further refine the understanding of the interactions at the atomic level. nih.gov

Impact of Stereochemistry and Conformational Dynamics on Biological Potency

The biological activity of complex molecules like this compound is highly dependent on their three-dimensional structure, including both their static stereochemistry and their dynamic conformational flexibility.

Stereochemistry:

The numerous chiral centers in the this compound molecule give rise to a specific stereochemistry that is critical for its interaction with the chiral environment of the ecdysone receptor's ligand-binding pocket. mhmedical.comlongdom.org Even minor changes in the stereoconfiguration at any of these centers can lead to a significant loss of activity, as the molecule may no longer be able to adopt the correct orientation for optimal binding. nih.gov The principle of chiral recognition is fundamental in biological systems, where a precise three-point attachment between the ligand and the receptor is often required. libretexts.org

Conformational Dynamics:

The steroid nucleus of this compound is relatively rigid, but the side chain possesses considerable conformational freedom. The ability of the side chain to adopt a specific, low-energy conformation upon binding to the receptor is crucial for a strong and effective interaction. nih.govnih.gov This concept, known as "induced fit," suggests that the binding process can involve conformational changes in both the ligand and the receptor to achieve a complementary and stable complex.

Computational methods, such as molecular dynamics simulations, can be used to explore the conformational landscape of this compound and its analogues. escholarship.org By understanding the preferred conformations and the energy barriers between them, it is possible to gain insights into how the molecule's flexibility influences its biological potency. A molecule that can readily adopt the bioactive conformation required for receptor binding is likely to exhibit higher activity.

Advanced Analytical Methodologies for Penasterone Research

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR, CD)

The foundational step in characterizing Penasterone (B138657) involves a suite of high-resolution spectroscopic methods to piece together its molecular architecture. pharmaknowledgeforum.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of this compound. jchps.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments are employed to establish the connectivity of atoms within the molecule. pharmaknowledgeforum.comacs.org For instance, ¹H NMR provides information about the chemical environment of protons, while ¹³C NMR reveals the types of carbon atoms present. pharmaknowledgeforum.comresearchgate.net Two-dimensional techniques like COSY identify proton-proton couplings, and HSQC/HMBC correlate protons with their directly attached or long-range coupled carbons, respectively, which is instrumental in assembling the complete structural puzzle. pharmaknowledgeforum.comacs.org The structures of this compound and its analogs have been primarily established using extensive NMR spectroscopic data. acs.orgnih.govnih.gov

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in the this compound molecule. pharmaknowledgeforum.comsolubilityofthings.com Characteristic absorption bands in the IR spectrum indicate the presence of groups such as hydroxyls (-OH) and carbonyls (C=O), which are key features of the this compound structure. solubilityofthings.comyoutube.com

Circular Dichroism (CD) Spectroscopy is employed to investigate the stereochemical aspects of this compound. nih.gov The differential absorption of left and right circularly polarized light provides information about the three-dimensional arrangement of atoms, particularly at chiral centers. epdf.pub CD data, often used in conjunction with other techniques, helps in determining the relative and absolute configuration of the molecule. acs.orgnih.govresearchgate.net

Table 1: Key Spectroscopic Data for this compound and Related Compounds

| Technique | Compound | Key Findings |

| ¹H NMR | This compound | Signals for five methyl groups, olefinic protons, and a proton at C-3 suggest a 3β,5α-6-ene steroidal core. researchgate.net |

| ¹³C NMR | This compound | Reveals the presence of a carbonyl group and olefinic carbons, further supporting the steroidal structure. researchgate.net |

| HRMS | Sarasinoside C₁ | Determined the molecular formula as C₅₅H₈₇N₂O₂₀ through a protonated adduct. acs.org |

| IR | General | Identifies characteristic functional groups like hydroxyls and carbonyls. acs.orgresearchgate.net |

| CD | Triterpene epoxy lactones | Used to determine the configurations of these related compounds. acs.orgnih.govresearchgate.net |

This table is interactive. Click on the headers to sort the data.

Crystallographic Analysis for Absolute Stereochemical Determination

While spectroscopic methods provide a detailed picture of the relative stereochemistry, X-ray crystallography offers the definitive determination of the absolute configuration of a chiral molecule like this compound. researchgate.net This technique involves growing a single crystal of the compound and analyzing the diffraction pattern of X-rays passing through it. nih.govepdf.pub

The resulting electron density map allows for the precise three-dimensional localization of each atom in the crystal lattice, confirming the exact spatial arrangement and thus the absolute stereochemistry. ox.ac.uk The relative stereochemistry of this compound was confirmed by single-crystal X-ray diffraction analysis. acs.orgnih.gov This method is considered the gold standard for absolute structure elucidation, provided that suitable crystals can be obtained. researchgate.netusm.edu

Chromatographic-Mass Spectrometric (LC-MS, GC-MS) Applications in Complex Matrix Analysis

In many research scenarios, this compound needs to be identified and quantified within complex mixtures, such as extracts from marine sponges or biological samples. nih.gov Chromatographic techniques coupled with mass spectrometry are indispensable for such analyses due to their high sensitivity and selectivity. shimadzu.euresolian.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for analyzing non-volatile compounds like this compound in complex matrices. researchgate.netnih.gov The liquid chromatography step separates this compound from other components in the sample based on its physicochemical properties. shimadzu.eu The separated compound then enters the mass spectrometer, which provides mass information for identification and quantification. nih.govshimadzu.eu LC-MS is particularly useful for analyzing samples with minimal preparation, though matrix effects, where other components interfere with the ionization of the target analyte, can be a challenge. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile or semi-volatile compounds. technologynetworks.comthermofisher.comyoutube.com For a non-volatile compound like this compound, derivatization to a more volatile form may be necessary before analysis. notulaebotanicae.ro GC-MS separates compounds in the gas phase and provides mass spectra for identification. technologynetworks.comyoutube.com This technique is widely used for the analysis of complex mixtures in various fields, including environmental and food analysis. thermofisher.comnotulaebotanicae.romeasurlabs.com

Table 2: Chromatographic-Mass Spectrometric Techniques for Compound Analysis

| Technique | Application | Advantages | Challenges |

| LC-MS | Analysis of non-volatile compounds in complex biological and environmental samples. nih.govshimadzu.eu | High sensitivity and selectivity, suitable for a wide range of compounds. shimadzu.eu | Potential for matrix effects, which can suppress or enhance the signal. nih.gov |

| GC-MS | Analysis of volatile and semi-volatile compounds. technologynetworks.comthermofisher.com | Excellent separation efficiency and established libraries for identification. youtube.comnotulaebotanicae.ro | May require derivatization for non-volatile compounds like this compound. notulaebotanicae.ro |

This table is interactive. Click on the headers to sort the data.

Development and Validation of Robust Analytical Procedures for this compound Detection and Purity Assessment in Research Samples

To ensure the reliability and accuracy of research findings, it is crucial to develop and validate robust analytical methods for the detection and purity assessment of this compound in research samples. omicsonline.orgresearchgate.netlabmanager.com Method development is an iterative process that aims to create a procedure that is accurate, precise, and specific for its intended purpose. labmanager.compsu.edu

The validation of an analytical method involves a series of experiments to demonstrate that it meets predefined acceptance criteria for parameters such as: omicsonline.orgresearchgate.net

Specificity: The ability of the method to accurately measure this compound in the presence of other components. labmanager.com

Linearity: The demonstration that the method's response is directly proportional to the concentration of this compound over a specific range. researchgate.netpeerj.com

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies. researchgate.netpeerj.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.netpeerj.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of this compound that can be reliably detected and quantified, respectively. omicsonline.orgpeerj.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. peerj.com

These validated methods are essential for quality control, ensuring the identity and purity of this compound used in research, and for accurately quantifying it in various experimental contexts. omicsonline.orgresearchgate.net

Ecological and Environmental Role

Penasterone's Contribution to Marine Chemical Ecology and Defensive Strategies

Marine invertebrates, particularly sessile organisms like sponges, have evolved a sophisticated chemical arsenal (B13267) to cope with environmental pressures such as predation, competition for space, and microbial fouling. nih.govplos.org Triterpenoids, a diverse class of natural products, are key components of these chemical defense strategies. researchgate.netnih.gov This compound (B138657) and its related compounds, found in Penares sponges, are integral to the chemical shield of these organisms. mdpi.combiorxiv.org

The defensive role of this compound is inferred from its potent biological activities. For instance, this compound and its analog, acetylpenasterol, have been shown to inhibit the release of histamine (B1213489) from mast cells. researchgate.netarchive.orgepdf.pub Histamine is a key mediator of inflammatory and immune responses, and its inhibition suggests a mechanism by which the sponge can deter predators or competitors by modulating their physiological responses. This chemical capability is a significant advantage for a stationary creature, allowing it to defend its territory and deter potential threats. khou.com

The production of such bioactive compounds is a primary defense mechanism for soft-bodied and sessile marine organisms that lack physical defenses. nih.gov The release of these chemicals into the surrounding water can create a protective "halo" that deters the settlement of fouling organisms and the approach of predators. khou.com

Table 1: Bioactive Triterpenoids from Penares Sponges and their Defensive-Related Activities

| Compound Name | Source Organism | Observed Bioactivity Relevant to Defense |

| This compound | Penares incrustans, Penares sp. | Inhibition of IgE-dependent histamine release from rat mast cells. mdpi.comresearchgate.net |

| Acetylpenasterol | Penares incrustans, Penares sp. | Inhibition of IgE-dependent histamine release from rat mast cells. mdpi.comnih.gov |

| Penasterol (B1679222) | Penares sp. | Potent antileukemic activity; inhibition of histamine release at higher concentrations. nih.govmdpi.combiorxiv.org |

Ecological Interactions Involving this compound in Marine Ecosystems

The ecological interactions mediated by chemical compounds like this compound are fundamental to the structure and function of marine ecosystems. While direct studies on the specific interactions involving this compound are limited, the broader context of triterpenoid (B12794562) function in sponges provides significant insights.

Sponges are known to engage in allelopathy, the chemical inhibition of one organism by another. The secondary metabolites produced by sponges can prevent the growth of competing organisms, such as corals and other sponges, in their immediate vicinity. plos.org The cytotoxic properties reported for some triterpenoids suggest that this compound could play a role in mediating these competitive interactions, helping Penares sponges to secure space on crowded marine substrata.

Furthermore, the antimicrobial properties associated with many sponge-derived terpenoids indicate a role in controlling the microbial communities on and within the sponge. plos.org Sponges are filter feeders and are constantly exposed to a high abundance of marine bacteria. plos.org Compounds like this compound may help to regulate these microbial populations, preventing infections from pathogenic microbes and managing symbiotic relationships.

While this compound itself has been primarily noted for its effects on mammalian cells in laboratory settings, these activities are indicative of its potential to affect the physiology of a wide range of marine organisms that may interact with the sponge, from microscopic larvae to larger predators.

Biosynthetic Origin and Evolutionary Significance in Source Organisms

The biosynthesis of this compound, like other triterpenoids, originates from the cyclization of squalene (B77637). The characteristic lanostane (B1242432) skeleton of this compound is formed through a series of enzymatic reactions. nih.gov Specifically, it is closely related to lanosterol (B1674476), a precursor to steroids in animals and fungi. biorxiv.org While the complete, detailed biosynthetic pathway for this compound has not been fully elucidated, it is understood to involve specific oxidations and rearrangements of the lanostane framework, leading to the unique structural features of the molecule. nih.govmdpi.com

The production of such a structurally complex and biologically active molecule carries a metabolic cost. Therefore, the evolutionary retention of the biosynthetic machinery for this compound suggests a significant adaptive advantage for the producing organism. The ability to produce a potent chemical defense is a strong selective pressure, particularly in the highly competitive and predator-rich environments where Penares sponges are found. mdpi.comresearchgate.net

The structural diversity of triterpenoids within a single sponge genus, including various oxidized and glycosylated forms, points to an ongoing evolutionary process. mdpi.comresearchgate.net This chemical diversification likely allows the sponge to fine-tune its defensive capabilities against a variety of ecological challenges. The independent origin and parallel evolution of similar bioactive compounds in different sponge taxa further underscore the evolutionary importance of chemical defenses for survival in marine ecosystems. researchgate.net

Future Research Directions and Innovative Methodologies

Exploration of Novel Penasterone-Related Compounds from Underexplored Sources

The quest for new bioactive molecules continues to lead researchers to untapped natural sources. Marine organisms, in particular, represent a vast and diverse reservoir of unique chemical structures. frontiersin.orgmdpi.com Sponges of the genus Penares, the original source of This compound (B138657), remain a primary focus. mdpi.comnih.gov However, the exploration is expanding to other marine invertebrates and microorganisms that may harbor novel this compound analogues. frontiersin.orgresearchgate.net For instance, research on a Palauan sponge of the genus Thorectandra has yielded related bioactive terpenoids. nih.gov The discovery of compounds like penasterol (B1679222), acetylpenasterol, and 29-nor-penasterone from Penares species highlights the potential for finding additional structurally related and biologically active molecules. mdpi.comnih.gov The investigation of different geographical locations and previously unstudied species is a key strategy in this endeavor. frontiersin.org

Advancements in Chemoenzymatic Synthesis and Biocatalysis for this compound Production

The complex structure of this compound presents challenges for traditional chemical synthesis. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a promising alternative for efficient and sustainable production. nih.govmdpi.com This approach can overcome limitations of traditional methods, such as the need for protecting groups and the generation of multiple isomers. frontiersin.org

Biocatalysis, the use of enzymes to catalyze chemical transformations, is central to this effort. mt.com The development of multi-enzyme cascades and the engineering of enzymes with improved stability and specificity are key areas of advancement. nih.govfrontiersin.org For instance, the use of transaminases for the production of chiral amines and ketoreductases for stereoselective reductions demonstrates the power of biocatalysis in synthesizing complex molecules. euroapi.commdpi.com The integration of biocatalysis with flow chemistry is also being explored to enhance productivity and process control. frontiersin.org These methodologies could be adapted for the large-scale and cost-effective production of this compound and its analogues, facilitating further research and potential applications. mdpi.comeuroapi.com

Application of Advanced Omics Technologies in this compound Research

The "omics" era has revolutionized biological research, and these technologies are increasingly being applied to understand the effects of natural compounds like this compound. openbiotechnologyjournal.comnih.gov Metabolomics and proteomics, in particular, offer powerful tools to investigate the global changes in metabolites and proteins within a biological system in response to this compound treatment. frontiersin.orgnih.govmdpi.com

Metabolomics can identify changes in endogenous metabolites, providing insights into the metabolic pathways affected by this compound. openbiotechnologyjournal.commdpi.com This can help to understand its physiological effects and mechanisms of action. openbiotechnologyjournal.com

Proteomics allows for the large-scale analysis of protein expression and modification, revealing the protein targets and signaling pathways modulated by this compound. frontiersin.orgmdpi.com Techniques like 2D electrophoresis and mass spectrometry are instrumental in this process. openbiotechnologyjournal.com

By integrating these omics approaches, researchers can obtain a holistic view of this compound's biological activity, moving beyond the study of single molecules to understanding complex interactions within the cell. revespcardiol.org This comprehensive data can be crucial for identifying biomarkers of activity and understanding the broader physiological impact of this compound. frontiersin.orgrevespcardiol.org

Discovery of Novel Molecular Targets and Pathways for this compound's Biological Effects

While some biological activities of this compound have been reported, such as its neuroprotective effects and inhibition of histamine (B1213489) release, a complete understanding of its molecular targets and the pathways through which it exerts these effects is still lacking. mdpi.comresearchgate.net Future research will focus on identifying the specific proteins and signaling cascades that interact with this compound and its analogues.

Studies have shown that related triterpenoids can influence various cellular processes, including inflammation and apoptosis, by modulating pathways involving phospholipase A2 (PLA2), cyclooxygenase (COX), and lipoxygenase (LOX). cabidigitallibrary.orgresearchgate.net this compound and its derivatives have been shown to reduce reactive oxygen species (ROS) levels and modulate mitochondrial membrane potential in neuronal cells. mdpi.comnih.gov Furthermore, acetylpenasterol, a related compound, has been found to induce the expression of heat shock protein 70 (Hsp70), suggesting a role in cellular stress response. mdpi.comresearchgate.net The JAK-STAT signaling pathway is another potential target, as it is known to be modulated by other natural compounds. cabidigitallibrary.org Identifying these specific molecular interactions is crucial for elucidating the mechanisms behind this compound's observed biological activities and for discovering new therapeutic applications.

Development of High-Throughput Screening Assays for Analogues and Derivatives

To accelerate the discovery of new and more potent this compound-based compounds, the development of high-throughput screening (HTS) assays is essential. bmglabtech.comnih.gov HTS allows for the rapid testing of large libraries of chemical compounds for specific biological activities. bmglabtech.com This process involves miniaturization, automation, and sensitive detection methods. bmglabtech.comnih.gov

The development of such assays for this compound would involve creating robust and reliable methods to measure its known activities, such as neuroprotection or anti-inflammatory effects, in a format suitable for automation. nih.govresearcher.life For example, cell-based assays using neuronal cell lines like Neuro-2a could be adapted for HTS to screen for compounds that protect against neurotoxicity. nih.govresearcher.life Luciferase-based assays have also proven effective for the high-throughput screening of enzyme inhibitors and could be adapted to find new targets for this compound derivatives. nih.gov The ability to rapidly screen a wide variety of analogues will significantly advance the development of new drug candidates based on the this compound scaffold. labmanager.comdispendix.com

Q & A

Basic Research Questions

Q. What are the key structural features of Penasterone that influence its bioactivity, and how are these features validated experimentally?

- Methodological Answer: Structural validation typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular composition and stereochemistry . Comparative analysis with known analogs can identify bioactive moieties, while molecular docking studies may predict binding affinities to target receptors. Purity is assessed via HPLC with ≥95% purity thresholds for pharmacological assays .

Q. What standardized protocols exist for synthesizing this compound derivatives, and how are reaction yields optimized?

- Methodological Answer: Synthesis protocols often follow established steroid functionalization methods, such as hydroxylation or epoxidation, under controlled conditions (e.g., inert atmosphere, temperature gradients). Yields are optimized using Design of Experiments (DoE) to test variables like catalyst loading or solvent polarity. Representative examples must include detailed stoichiometry, solvent/reagent ratios, and purification steps (e.g., column chromatography) .

Q. How do researchers ensure reproducibility in this compound’s in vitro bioactivity assays?

- Methodological Answer: Reproducibility requires strict adherence to cell culture conditions (e.g., passage number, media composition) and validation of assay controls (e.g., positive/negative controls for receptor binding). Inter-laboratory validation through collaborative studies and data sharing minimizes variability. Statistical power analysis ensures adequate sample sizes .

Advanced Research Questions

Q. How can contradictory findings in this compound’s mechanism of action across different cell models be systematically resolved?

- Methodological Answer: Contradictions may arise from cell-specific receptor expression or assay sensitivity. Researchers should perform cross-model comparative studies using RNA sequencing to identify differentially expressed pathways. Meta-analyses of existing datasets (e.g., GEO, ChEMBL) can contextualize discrepancies, while Bayesian statistics quantify uncertainty .

Q. What advanced techniques are employed to characterize this compound’s interactions with non-canonical targets (e.g., allosteric binding sites)?

- Methodological Answer: Cryo-electron microscopy (cryo-EM) and surface plasmon resonance (SPR) provide real-time binding kinetics and structural insights. Computational methods like molecular dynamics simulations predict transient interactions. Orthogonal validation via mutagenesis of suspected binding residues confirms specificity .

Q. How can researchers address batch-to-batch variability in this compound isolation from natural sources?

- Methodological Answer: Variability is mitigated through standardized extraction protocols (e.g., Soxhlet extraction with fixed solvent ratios) and metabolomic profiling to identify contaminant profiles. Quality control metrics (e.g., LC-MS/MS purity checks) and synthetic biology approaches (e.g., heterologous biosynthesis) ensure consistency .

Data Analysis and Reporting

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Answer: Nonlinear regression models (e.g., four-parameter logistic curves) calculate EC₅₀/IC₅₀ values. Outliers are assessed via Grubbs’ test, and confidence intervals are reported for transparency. For multi-target effects, multivariate analysis (e.g., PCA) reduces dimensionality .

Q. How should researchers document negative or inconclusive results in this compound trials to avoid publication bias?

- Methodological Answer: Pre-register studies on platforms like Open Science Framework (OSF) to commit to hypothesis-testing. Use the “Results-Blind” peer-review model, where journals evaluate methodological rigor before results are known. Negative data should be archived in repositories like Zenodo .

Methodological Pitfalls to Avoid

- Overreliance on single-source validation : Cross-validate structural data with multiple spectroscopic techniques and independent syntheses .

- Inadequate controls in bioassays : Include solvent-only and known inhibitor controls to distinguish specific effects from artifacts .

- Unjustified precision in reporting : Limit numerical data to ≤3 significant figures unless instrumentation resolution justifies higher precision .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.